5-Fluoro-1,3-benzothiazole-2-carboxylic acid is a heterocyclic aromatic compound characterized by a benzothiazole structure, which consists of a benzene ring fused with a thiazole ring. This compound features a fluorine atom at the 5-position and a carboxylic acid group at the 2-position. Its molecular formula is and it has a molecular weight of approximately 187.19 g/mol .
This compound can be classified as a fluorinated benzothiazole derivative, which is part of a broader class of compounds known for their diverse biological activities. It is synthesized through various chemical methods and has applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents .
The synthesis of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid typically involves cyclization reactions starting from 2-aminothiophenol derivatives. One common synthetic route includes the reaction of 2-aminothiophenol with 5-fluoro-2-chlorobenzoic acid under basic conditions, leading to the formation of the benzothiazole ring .
Key Steps:
The molecular structure of 5-Fluoro-1,3-benzothiazole-2-carboxylic acid can be represented by its canonical SMILES notation: C1=CC2=C(C=C1F)N=C(S2)C(=O)O
. The compound features:
5-Fluoro-1,3-benzothiazole-2-carboxylic acid can undergo several chemical reactions:
Common Reagents:
The mechanism of action for 5-Fluoro-1,3-benzothiazole-2-carboxylic acid primarily relates to its biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. The presence of the fluorine atom enhances lipophilicity, allowing better membrane penetration, while the carboxylic acid group facilitates interactions with biological targets.
Research indicates that compounds containing benzothiazole structures exhibit significant cytotoxicity against various cancer cell lines. The exact mechanism may involve interference with cellular processes such as DNA replication or protein synthesis .
The compound exhibits typical reactivity associated with both aromatic compounds and carboxylic acids:
5-Fluoro-1,3-benzothiazole-2-carboxylic acid has several scientific applications:
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, characterized by a benzene ring fused to a thiazole moiety (containing nitrogen and sulfur atoms at positions 1 and 3, respectively). This compact, electron-rich system enables diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) with biological targets, underpinning its broad pharmacological relevance [7] [10]. Benzothiazole derivatives exhibit notable metabolic stability and membrane permeability, attributed to the scaffold’s balanced lipophilicity (LogP ~2.3) and moderate molecular weight (135.19 g/mol for the parent compound) [3]. Over 85% of FDA-approved drugs contain heterocycles, and benzothiazoles feature prominently in therapeutic agents targeting cancer, infectious diseases, and inflammation. Examples include the antiasthmatic drug Tiaramide and the aldose reductase inhibitor Zopolrestat, highlighting the scaffold’s versatility in interacting with varied enzyme classes and receptors [3] [7].
Fluorination is a pivotal strategy for optimizing bioactive molecules, leveraging the unique physicochemical properties of fluorine. Introducing fluorine (atomic radius: 1.47 Å) or fluoroalkyl groups enhances lipophilicity, metabolic stability, and bioavailability by strengthening carbon-fluorine bonds (bond dissociation energy: ~485 kJ/mol) and reducing susceptibility to oxidative metabolism [6]. Fluorine’s high electronegativity (Pauling scale: 4.0) also modulates pKa, dipole moments, and conformational geometry, improving target binding affinity. In benzothiazoles, fluorination at strategic positions (e.g., C-5 or C-6) fine-tunes electronic effects and steric fit within enzyme active sites. This is exemplified by fluorinated benzothiazole protease inhibitors, where fluorine substitution significantly boosts intracellular concentration and target inhibition compared to non-fluorinated analogs [6] . Consequently, 5-fluoro-1,3-benzothiazole-2-carboxylic acid serves as a critical synthon for generating high-potency therapeutic candidates.
1,3-Benzothiazole-2-carboxylic acid derivatives emerged as pharmacologically significant entities in the late 20th century. The parent compound, 1,3-benzothiazole-2-carboxylic acid (CAS: 3622-04-6), was first synthesized via oxidative methods or cyclization of 2-aminothiophenols with carbonyl sources [8]. Its fluorinated derivatives gained prominence in the 1990s, with 5-fluoro-1,3-benzothiazole-2-carboxylic acid (CAS: 139425-47-1) first reported in 1992. This compound, a white to off-white crystalline powder (molecular formula: C₈H₄FNO₂S; MW: 197.19 g/mol), exhibits high purity (>95%) and stability when stored at -10°C [2] [5]. Early applications focused on its role as a building block for fluorescent probes and enzyme inhibitors. Advances in synthetic methodologies, such as deoxygenative perfluoroalkylthiolation using benzothiazolium reagents, later expanded access to structurally diverse analogs for drug discovery . Today, this carboxylic acid derivative is a cornerstone in designing inhibitors for viral proteases and oncology targets, reflecting its evolution from a synthetic curiosity to a therapeutically enabling scaffold [3] [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1